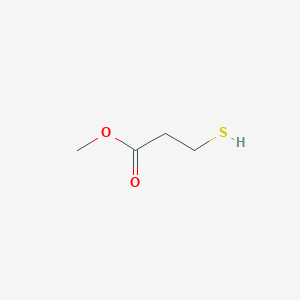

Methyl 3-mercaptopropionate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137814. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-6-4(5)2-3-7/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTLDBDUBGAEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027509 | |

| Record name | Methyl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | Propanoic acid, 3-mercapto-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-mercaptopropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2935-90-2 | |

| Record name | Methyl 3-mercaptopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 3-MERCAPTOPROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-mercapto-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V920F0BCRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 3-MERCAPTOPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-mercaptopropionate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of methyl 3-mercaptopropionate (B1240610). The information is tailored for researchers, scientists, and professionals in the field of drug development who utilize this versatile reagent in their work.

Core Chemical Properties

Methyl 3-mercaptopropionate is a clear, colorless liquid with a characteristic odor. It is a bifunctional molecule containing both a thiol (-SH) group and a methyl ester (-COOCH₃) group, which imparts its versatile reactivity.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₄H₈O₂S | [2] |

| Molecular Weight | 120.17 g/mol | [2][3] |

| CAS Number | 2935-90-2 | [2][3] |

| Appearance | Clear colorless liquid | [4] |

| Boiling Point | 54-55 °C at 14 mmHg | [4][5][6] |

| 166 °C at 760 mmHg | [7] | |

| Melting Point | 38 °C | [8][5] |

| Density | 1.085 g/mL at 25 °C | [4][5][6] |

| Refractive Index (n²⁰/D) | 1.464 | [4][5] |

| Flash Point | 60-67 °C (140-152.6 °F) | [5][7] |

| Solubility | Soluble in water, chloroform, and ethyl acetate. | [4] |

| pKa | 9.17 ± 0.25 (Predicted) | [8][5] |

Chemical Structure

The structure of this compound is characterized by a propyl chain with a methyl ester at one end and a thiol group at the other. This structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.

Figure 1: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 3-mercaptopropionic acid and methanol (B129727) using an acid catalyst.[4][9]

Materials:

-

3-mercaptopropionic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 3-mercaptopropionic acid, a 3 to 5-fold molar excess of methanol, and toluene (as a water-entraining solvent).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-5% of the mass of the carboxylic acid) to the stirred solution.

-

Heat the mixture to reflux (typically 65-70 °C) and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 15 hours).[4]

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by washing the mixture with saturated sodium bicarbonate solution in a separatory funnel. (Caution: CO₂ evolution).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess methanol.

-

Purify the crude product by reduced pressure distillation to obtain pure this compound.[4][9]

Thiol-Ene "Click" Reaction for Polymer Functionalization

This compound is a key reagent in thiol-ene "click" chemistry, a highly efficient and versatile reaction for forming carbon-sulfur bonds.[10][11][12] This protocol outlines a general procedure for the photoinitiated thiol-ene reaction.

Materials:

-

This compound (thiol)

-

An alkene-containing monomer or polymer ('ene')

-

A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

An appropriate solvent (if necessary)

Equipment:

-

Quartz reaction vessel

-

UV lamp (e.g., 365 nm)

-

Magnetic stirrer

-

Inert gas source (e.g., nitrogen or argon)

Procedure:

-

In a quartz reaction vessel, dissolve the alkene-containing substrate and a stoichiometric equivalent of this compound in a suitable solvent (if required).

-

Add the photoinitiator (typically 0.1-1.0 mol% relative to the functional groups).[13]

-

Seal the vessel and purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.

-

While stirring, irradiate the reaction mixture with a UV lamp at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR or FTIR spectroscopy) to observe the disappearance of the thiol and alkene signals.

-

Once the reaction is complete, the functionalized product can be isolated by removing the solvent and any unreacted starting materials, often through precipitation or column chromatography.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and a key reaction of this compound.

Figure 2: Workflow for the synthesis and purification.

Figure 3: The thiol-ene "click" reaction mechanism.

Applications in Drug Development

While this compound is not typically a direct therapeutic agent, its unique reactivity makes it a valuable tool in drug development. Its primary applications in this field are in the synthesis of active pharmaceutical ingredients (APIs) and the development of drug delivery systems.

-

Intermediate in API Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is a raw material for the synthesis of a side chain of simvastatin, a lipid-lowering medication.[4] It is also used in the synthesis of thioisoindolinones, which are scaffolds for compounds with potential biological activity.[4][5]

-

Drug Delivery Systems: The thiol-ene "click" reaction, in which this compound can participate, is widely used to create hydrogels and other polymer networks for controlled drug release and tissue engineering.[] The high efficiency and biocompatibility of this reaction allow for the encapsulation and targeted delivery of therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H8O2S | CID 18050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 2935-90-2 [sigmaaldrich.com]

- 4. This compound | 2935-90-2 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Manufacturers of this compound, 98%, CAS 2935-90-2, M 1839, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. This compound, 2935-90-2 [thegoodscentscompany.com]

- 8. This compound CAS#: 2935-90-2 [m.chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-4-tert-butylphenol (CAS 1199-46-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for 2-Amino-4-tert-butylphenol, a key intermediate in the synthesis of fluorescent dyes and other specialty chemicals.

Chemical Identity and Physical Properties

2-Amino-4-tert-butylphenol is an organic compound with the chemical formula C10H15NO.[1] It is a phenolic derivative that is primarily utilized as a precursor in the manufacturing of optical brighteners and other dyes.[2]

Table 1: Physical and Chemical Properties of 2-Amino-4-tert-butylphenol

| Property | Value | Source |

| Molecular Formula | C10H15NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| CAS Number | 1199-46-8 | [1] |

| Appearance | Not explicitly stated, but used in dye synthesis. | |

| Melting Point | 160-163 °C | |

| Boiling Point | Not available | |

| Solubility | Not explicitly stated | |

| Density | Not available | |

| IUPAC Name | 2-amino-4-tert-butylphenol | [1] |

| Synonyms | 4-tert-butyl-2-aminophenol, 2-Hydroxy-5-tert-butylaniline | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Amino-4-tert-butylphenol.

Table 2: Spectroscopic Data for 2-Amino-4-tert-butylphenol

| Technique | Data Highlights | Source |

| 1H NMR | Spectrum available | [3][4] |

| 13C NMR | Spectrum available | [5] |

| Mass Spectrometry | GC-MS data available | [1] |

| IR Spectroscopy | FTIR spectrum available | [1] |

| Raman Spectroscopy | FT-Raman spectrum available | [1] |

Synthesis Methodology

A common method for the preparation of 2-Amino-4-tert-butylphenol involves a diazotization-cleavage reduction process starting from p-tert-butylphenol.[2]

Experimental Protocol: Synthesis of 2-Amino-4-tert-butylphenol [2][6]

This protocol describes a three-step synthesis: diazotization, coupling, and cleavage reduction.

Step 1: Diazotization Reaction

-

p-tert-butylphenol is reacted with a hydrochloric or sulfuric acid solution to form a salt.

-

A 30% sodium nitrite (B80452) solution is added dropwise to initiate the diazotization reaction, yielding p-tert-butylphenol diazonium salt.

-

Process Conditions:

-

Molar ratio of p-tert-butylphenol to acid is 1:(2-3).

-

Molar ratio of p-tert-butylphenol to sodium nitrite is 1:(1-1.1).

-

The reaction temperature is maintained between 0-10°C.

-

The reaction endpoint is confirmed when starch iodide paper turns slightly blue.

-

The resulting diazonium salt is stored at 0-5°C.

-

Step 2: Coupling Reaction

-

A coupling solution of p-tert-butylphenol sodium is prepared by adding p-tert-butylphenol to a sodium hydroxide (B78521) solution.

-

The p-tert-butylphenol diazonium salt from Step 1 is added dropwise to the coupling solution to form an azo dye.

-

Process Conditions:

-

Molar ratio of sodium hydroxide to p-tert-butylphenol is (0.8-1.5):1.

-

Molar ratio of p-tert-butylphenol sodium to p-tert-butylphenol diazonium salt is 1:(1-1.2).

-

The coupling solution is prepared at 30-60°C, and the coupling reaction occurs at room temperature.

-

The reaction is continued for 1 hour after the addition of the diazotization solution is complete.

-

Step 3: Cleavage Reduction Reaction

-

The azo dye is dissolved in an alcohol solvent.

-

An alkaline catalyst and a reducing agent are added to the solution.

-

Process Conditions:

-

The solvent is 95% ethanol (B145695) or a mixture of ethanol and water, used at 5-15 times the weight of the azo dye.

-

The alkaline catalyst can be sodium hydroxide or potassium hydroxide.

-

The reducing agent can be sodium dithionite, sodium formaldehyde (B43269) sulfoxylate, hydrazine (B178648) hydrate, or zinc powder.

-

Molar ratio of the alkaline catalyst to the azo dye is (0.5-2):1.

-

Molar ratio of the reducing agent to the azo dye is (2-5):1.

-

The reaction temperature is maintained between 20-80°C.

-

The reaction time is 3-24 hours.

-

Caption: Synthesis workflow for 2-Amino-4-tert-butylphenol.

Applications in Research and Development

2-Amino-4-tert-butylphenol serves as a versatile reactant in the synthesis of various organic molecules with potential biological and material science applications.

-

Synthesis of 2-(pyridyl)benzoxazole derivatives: It is used to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are precursors to biologically important 2-(pyridyl)benzoxazoles.

-

Organocatalysis: It is a reactant for creating prolinamide phenols, which act as efficient hydrophobic organocatalysts for asymmetric aldol (B89426) reactions in water.

-

Sensor Technology: It is used to synthesize N-(2-hydroxy-4-tert-butylphenyl)-acetamide, a key intermediate for uranylsalophene derivatives that can be employed as selective receptors in anion-sensitive membrane sensors.

-

Polymer Chemistry: It can be used in electrochemical or chemical oxidative polymerization to form poly(2-amino-4-tert-butylphenol).

Caption: Key applications of 2-Amino-4-tert-butylphenol.

Safety and Handling

2-Amino-4-tert-butylphenol is classified as harmful and requires careful handling in a laboratory setting.[7][8]

Table 3: GHS Hazard Information for 2-Amino-4-tert-butylphenol

| Hazard Statement | Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |

| H315: Causes skin irritation | Skin irritation (Category 2) |

| H319: Causes serious eye irritation | Eye irritation (Category 2) |

| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |

Safe Handling Procedures: [7]

-

Ventilation: Handle in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye protection.[7]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[7]

Emergency Procedures: [7]

-

If Swallowed: Call a poison center or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

References

- 1. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Amino-4-tert-butylphenol(1199-46-8) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Reactivity of Methyl 3-mercaptopropionate with Acrylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugate addition of thiols to activated alkenes, known as the thiol-Michael addition, is a cornerstone of modern synthetic chemistry, prized for its efficiency, high yield, and mild reaction conditions. This technical guide provides a comprehensive overview of the reactivity of methyl 3-mercaptopropionate (B1240610) with a variety of acrylate (B77674) substrates. It delves into the core principles of the reaction mechanism, explores the kinetic parameters influencing the reaction rate, and presents detailed experimental protocols for conducting this transformation. Furthermore, this guide discusses potential side reactions and offers strategies for their mitigation, ensuring a high yield of the desired thioether product. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who are looking to leverage the robust and versatile thiol-acrylate conjugation chemistry.

Introduction

The thiol-Michael addition, a subset of the broader Michael reaction, involves the 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is particularly favored due to the high nucleophilicity of the thiolate anion, which is readily formed under basic conditions. Methyl 3-mercaptopropionate is a widely used thiol in this reaction due to its commercial availability and the presence of an ester functional group that can be further modified. Its reaction with acrylates yields functionalized thioethers, which are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, polymers, and biomaterials.

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the Michael addition of this compound to an acrylate.

Reaction Mechanism and Kinetics

The thiol-Michael addition can proceed through two primary mechanisms: base-catalyzed and nucleophile-initiated.

Base-Catalyzed Mechanism

In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the acrylate in a conjugate addition, forming a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the conjugate acid of the base or another thiol molecule, yields the final thioether product and regenerates the catalyst. Common bases used for this purpose include amines such as triethylamine (B128534) (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), as well as phosphines.[1][2] The choice of base can significantly influence the reaction rate.[3]

Base-Catalyzed Thiol-Michael Addition Pathway

Nucleophile-Initiated Mechanism

Certain nucleophiles, such as phosphines, can initiate the reaction by directly attacking the acrylate to form a zwitterionic intermediate. This intermediate then deprotonates the thiol, generating a thiolate which proceeds to react with another acrylate molecule.

Kinetics

The rate of the thiol-Michael addition is influenced by several factors:

-

Catalyst: The strength and concentration of the base or nucleophile play a crucial role. Stronger bases generally lead to faster reactions by increasing the concentration of the thiolate anion.[3]

-

Solvent: The polarity of the solvent can affect the reaction rate. Polar aprotic solvents are often preferred.[4]

-

Acrylate Structure: The electronic and steric properties of the acrylate's ester group can influence its reactivity. Electron-withdrawing groups on the acrylate can accelerate the reaction.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Quantitative Data on Reactivity

While extensive research has been conducted on thiol-acrylate reactions, particularly in the context of polymer synthesis, specific kinetic data comparing the reactivity of this compound with a homologous series of acrylates can be challenging to find in a single source. However, the general principles of physical organic chemistry suggest that the reactivity of the acrylate will be influenced by the steric bulk of the ester group.

| Acrylate | Relative Reactivity (Predicted) | Notes |

| Methyl Acrylate | High | The small methyl group presents minimal steric hindrance to the incoming nucleophile. |

| Ethyl Acrylate | Medium-High | The slightly larger ethyl group may marginally decrease the reaction rate compared to methyl acrylate. |

| n-Butyl Acrylate | Medium | The longer, flexible butyl chain can shield the electrophilic center to a greater extent, potentially slowing the reaction. Studies on copolymerization kinetics show differences in reactivity between these monomers.[5][6] |

| t-Butyl Acrylate | Low | The bulky tert-butyl group provides significant steric hindrance, which is expected to substantially decrease the rate of the Michael addition. |

This table provides a qualitative prediction based on established chemical principles. Actual reaction rates should be determined experimentally.

Experimental Protocols

The following protocols provide a general framework for the base-catalyzed Michael addition of this compound to an acrylate. These should be adapted and optimized for specific substrates and scales.

General Procedure for the Synthesis of Methyl 3-((3-alkoxy-3-oxopropyl)thio)propanoate

Experimental Workflow for Thiol-Michael Addition

Materials:

-

This compound (1.0 eq)

-

Acrylate (e.g., methyl, ethyl, or butyl acrylate) (1.0 - 1.2 eq)

-

Base catalyst (e.g., triethylamine, 0.1 - 0.2 eq)

-

Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

To a stirred solution of this compound in the chosen anhydrous solvent, add the acrylate at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base catalyst dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by 1H NMR spectroscopy. The disappearance of the thiol and acrylate starting materials and the appearance of the product spot on TLC will indicate the reaction's progression. In the 1H NMR, the disappearance of the vinyl protons of the acrylate (typically in the 5.8-6.4 ppm region) is a clear indicator of reaction completion.[7][8]

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure thioether product.

-

Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Monitoring the Reaction with 1H NMR Spectroscopy

A key advantage of using NMR spectroscopy for reaction monitoring is the ability to directly observe the consumption of starting materials and the formation of the product. For the reaction between this compound and an acrylate, the following spectral changes are typically observed:

-

Disappearance of Acrylate Vinyl Protons: The characteristic signals of the three vinyl protons of the acrylate (a doublet of doublets, a doublet, and another doublet of doublets) in the region of δ 5.8-6.4 ppm will decrease in intensity as the reaction proceeds.[8]

-

Disappearance of Thiol Proton: The triplet corresponding to the thiol proton (-SH) of this compound (typically around δ 1.6 ppm) will also diminish.

-

Appearance of Product Signals: New signals corresponding to the protons of the thioether product will appear. Specifically, the methylene (B1212753) protons adjacent to the sulfur atom will show characteristic shifts.

Side Reactions and Mitigation

While the thiol-Michael addition is generally a very clean and efficient reaction, some side reactions can occur:

-

Polymerization of the Acrylate: Acrylates can undergo self-polymerization, especially in the presence of basic catalysts or radical initiators. To minimize this, the reaction should be carried out under an inert atmosphere, and the temperature should be controlled. Using a slight excess of the thiol can also help to ensure the acrylate is consumed by the desired Michael addition.

-

Aza-Michael Addition of Amine Catalysts: If an amine is used as the catalyst, it can potentially act as a nucleophile and add to the acrylate. This is more likely with primary and secondary amines. Using a tertiary amine, such as triethylamine, can mitigate this, as the initial adduct is often reversible, allowing the thermodynamically favored thiol adduct to be the final product.

-

Oxidation of the Thiol: Thiols can be oxidized to disulfides, especially in the presence of air. Performing the reaction under an inert atmosphere is recommended to prevent this.

Conclusion

The thiol-Michael addition of this compound to acrylates is a powerful and reliable method for the synthesis of functionalized thioethers. By understanding the underlying reaction mechanism, the factors that influence its kinetics, and potential side reactions, researchers can effectively utilize this reaction to create a diverse array of molecules for various applications. The experimental protocols provided in this guide offer a solid starting point for the practical application of this important chemical transformation. As with any chemical reaction, careful optimization of conditions for each specific substrate is key to achieving the best results.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methyl acrylate(96-33-3) 1H NMR [m.chemicalbook.com]

Spectroscopic Data of Methyl 3-mercaptopropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-mercaptopropionate (B1240610) (CAS No. 2935-90-2), a key reagent in various chemical syntheses.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of Methyl 3-mercaptopropionate is corroborated by the following spectroscopic data, which are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound typically exhibits three distinct signals corresponding to the different proton environments in the molecule.[3][4]

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| ~3.70 | Singlet | 3H | -OCH₃ |

| ~2.75 | Triplet | 2H | -CH₂-S |

| ~2.60 | Triplet | 2H | -CH₂-C=O |

| ~1.60 | Triplet | 1H | -SH |

Solvent: CDCl₃. Instrument Frequency: 400 MHz.[3]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments.[5][6]

| Chemical Shift (δ) in ppm | Carbon Type | Assignment |

| ~172.0 | C=O | Ester Carbonyl |

| ~51.8 | CH₃ | Methoxy Carbon |

| ~34.5 | CH₂ | Carbon alpha to Carbonyl |

| ~19.5 | CH₂ | Carbon alpha to Sulfur |

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester and thiol functional groups.[7][8][9]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2950 | Medium | C-H | Alkyl Stretch |

| ~2570 | Weak | S-H | Thiol Stretch |

| ~1740 | Strong | C=O | Ester Carbonyl Stretch |

| ~1440 | Medium | C-H | Bend |

| ~1170 | Strong | C-O | Ester Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10]

| m/z | Relative Intensity | Assignment |

| 120 | High | [M]⁺ (Molecular Ion) |

| 89 | Medium | [M - OCH₃]⁺ |

| 74 | High | [CH₂=C(OH)OCH₃]⁺ (McLafferty Rearrangement) |

| 59 | Medium | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy

A generalized procedure for obtaining NMR spectra of a small organic molecule is as follows:[11][12]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a concentrated sample.[11]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

For a liquid sample, the IR spectrum can be obtained using the following thin-film method:[13][14]

-

Sample Preparation: Place one to two drops of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Data Acquisition: Place the "sandwich" in the spectrometer's sample holder and acquire the spectrum.

-

Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where a small drop of the sample is placed directly on the ATR crystal.[15]

Mass Spectrometry

A general protocol for obtaining the mass spectrum of a volatile liquid using gas chromatography-mass spectrometry (GC-MS) is as follows:[16][17]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where the sample is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron impact (EI) is a common ionization method where high-energy electrons bombard the molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

References

- 1. This compound | 2935-90-2 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound(2935-90-2) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(2935-90-2) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound(2935-90-2) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound | C4H8O2S | CID 18050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. webassign.net [webassign.net]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. amherst.edu [amherst.edu]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

- 17. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of Methyl 3-mercaptopropionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-mercaptopropionate (B1240610) (MMP), a versatile chemical intermediate, plays a crucial role in various scientific applications, including as a building block for biocides and in the synthesis of pharmaceuticals.[1] Its utility, however, is matched by a significant hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This technical guide provides a comprehensive overview of the health and safety considerations for Methyl 3-mercaptopropionate, consolidating toxicological data, outlining experimental methodologies, and presenting clear workflows for safe handling and emergency response.

Physicochemical and Hazardous Profile

This compound is a combustible liquid with the chemical formula C4H8O2S.[2][3] It is characterized by a repulsive odor.[4] The substance is classified as toxic if swallowed, fatal if inhaled, and harmful in contact with skin.[5] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[5]

Toxicological Data

The acute toxicity of this compound has been evaluated through various studies, primarily following OECD guidelines. The results of these studies are summarized in the tables below for easy reference and comparison.

Table 1: Acute Toxicity of this compound

| Exposure Route | Test Type | Species | Value | Method |

| Oral | LD50 | Rat (male and female) | 194 mg/kg | OECD Test Guideline 401 |

| Dermal | LD50 | Rabbit (male and female) | 1,903.7 mg/kg | OECD Test Guideline 402 |

| Inhalation | LC50 | Rat | 1.8 - 2.11 mg/l (4 h exposure, vapor) | OECD Test Guideline 403 |

| Data sourced from Chevron Phillips Chemical Safety Data Sheet.[2] |

Table 2: Other Toxicological Endpoints

| Endpoint | Result |

| Skin Irritation | No skin irritation |

| Eye Irritation | Slight irritation |

| Sensitization | Did not cause sensitization in laboratory animals |

| Mutagenicity | Tests on bacterial or mammalian cell cultures did not show mutagenic effects |

| Reproductive Toxicity | No evidence of adverse effects on sexual function, fertility, or development in animal experiments |

| Data sourced from Chevron Phillips Chemical Safety Data Sheet.[2] |

Experimental Protocols: A Methodological Overview

A critical aspect of interpreting toxicological data is understanding the methodology through which it was generated. Below are detailed overviews of the key OECD guidelines cited for this compound.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline provides a method for assessing the acute toxic effects of a substance administered orally.[6]

-

Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (commonly rats) via gavage.[6]

-

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single sex are used for each dose level.[6]

-

Dosage: At least three dose levels are typically used, with the aim of identifying a dose that causes mortality and one that does not.

-

Administration: The substance is administered in a single dose by gavage. The volume is generally kept constant across different dose levels.[6]

-

Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[6] Observations include changes in skin, fur, eyes, and respiratory, circulatory, and central nervous systems.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to examine for any abnormalities.[6]

-

-

Data Analysis: The LD50 (the statistically derived dose that is expected to cause death in 50% of the tested animals) is calculated.[6]

OECD Test Guideline 402: Acute Dermal Toxicity

This test evaluates the potential for a substance to cause toxicity through skin contact.[7]

-

Principle: The test substance is applied to a shaved area of the skin of experimental animals (often rats or rabbits) and held in place with a porous gauze dressing for a 24-hour period.[7][8]

-

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur is removed from a dorsal area of the trunk of the test animals.[8]

-

Application: The substance is applied uniformly over an area that is approximately 10% of the total body surface area.[7]

-

Exposure: The application site is covered with a dressing to hold the substance in contact with the skin and to prevent ingestion.[7]

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity, skin irritation at the application site, and mortality.[7]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD50 is determined based on the observed mortality at different dose levels.

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline is designed to assess the health hazards arising from short-term exposure to an airborne substance.[2]

-

Principle: Animals are exposed to the test substance, either as a gas, vapor, or aerosol, in a specially designed inhalation chamber for a defined period (typically 4 hours).[2][9]

-

Methodology:

-

Exposure System: The test is conducted in dynamic inhalation chambers that ensure a stable and uniform concentration of the test atmosphere.[9]

-

Concentration Levels: Multiple groups of animals are exposed to at least three different concentrations of the test substance.[9]

-

Exposure Duration: The standard exposure duration is 4 hours.[9]

-

Observation Period: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.[2]

-

Necropsy: All animals undergo a gross necropsy, with particular attention paid to the respiratory tract.[2]

-

-

Data Analysis: The LC50 (the median lethal concentration) is calculated.[2]

Health and Safety Workflows

Given the hazardous nature of this compound, a systematic approach to safety is paramount. The following diagrams, created using the DOT language, illustrate the logical workflows for handling, exposure response, and spill management.

References

- 1. fishersci.com [fishersci.com]

- 2. oecd.org [oecd.org]

- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 4. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 5. cpchem.com [cpchem.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 9. eurolab.net [eurolab.net]

A Technical Guide to Commercial Sourcing and Purity of Methyl 3-mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, available purity grades, and analytical methodologies for Methyl 3-mercaptopropionate (B1240610) (CAS No. 2935-90-2). This document is intended to assist researchers, scientists, and professionals in drug development in sourcing and verifying the quality of this critical reagent.

Commercial Sources and Availability

Methyl 3-mercaptopropionate is readily available from a variety of chemical suppliers, ranging from large, well-established companies to more specialized providers. The available grades typically cater to research and development needs, with purities generally suitable for most laboratory applications. Below is a summary of major commercial suppliers and their offered purities.

Table 1: Commercial Suppliers of this compound

| Supplier | Stated Purity/Grade |

| Sigma-Aldrich (Merck) | 98% |

| Thermo Fisher Scientific (Alfa Aesar) | 98%[1] |

| TCI America | >98.0% (GC) |

| Santa Cruz Biotechnology | ≥97%[2] |

| Ottokemi | 98% |

| ChemicalBook | Various suppliers listed with purities up to 99% |

| LGC Standards | Reference material |

| BOC Sciences | 95% |

| Chevron Phillips Chemical | Industrial grades |

Purity Specifications and Grades

The most commonly available grade of this compound for research purposes is a technical grade with a purity of 98% or higher. High-purity grades, often exceeding 99%, may be available from select suppliers upon request or as specialized products. It is crucial for researchers to consult the certificate of analysis (CofA) for lot-specific purity data and information on impurities.

Table 2: Typical Purity Specifications for this compound (98% Grade)

| Parameter | Specification | Analytical Method |

| Assay (Purity) | ≥ 98.0% | Gas Chromatography (GC) |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Identity | Conforms to structure | IR, NMR |

| Refractive Index (at 20°C) | 1.463 - 1.465[3] | Refractometry |

| Density (at 25°C) | ~1.085 g/mL | Pycnometry |

Analytical Methodologies for Purity Determination

The primary method for determining the purity of this compound is Gas Chromatography (GC), typically with a Flame Ionization Detector (FID). High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the analysis of related thiol compounds.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

This protocol outlines a typical method for the analysis of this compound purity. Instrument parameters may require optimization based on the specific equipment and column used.

Objective: To determine the purity of a this compound sample by quantifying the main component and detecting any volatile impurities.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary GC column suitable for polar compounds (e.g., a wax-type column like a DB-WAX or similar). A non-polar column like a DB-5ms could also be used.

-

Autosampler (recommended for precision).

-

Data acquisition and processing software.

Reagents and Materials:

-

This compound sample.

-

High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade).

-

Reference standard of this compound (if available, for quantitative analysis).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly.

-

Transfer an aliquot of the solution to a GC vial.

-

-

GC-FID Conditions:

-

Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-WAX.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 220 °C at a rate of 10 °C/min.

-

Hold at 220 °C for 5 minutes.

-

-

Detector: FID.

-

Detector Temperature: 280 °C.

-

Hydrogen Flow: 30 mL/min.

-

Air Flow: 300 mL/min.

-

Makeup Gas (Nitrogen or Helium): 25 mL/min.

-

-

Analysis:

-

Inject the prepared sample solution into the GC.

-

Record the chromatogram.

-

Identify the peak corresponding to this compound based on its retention time.

-

Calculate the purity by area percent normalization. The purity is the ratio of the peak area of this compound to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

Data Interpretation: The resulting chromatogram should show a major peak corresponding to this compound. Any other peaks represent impurities. The area percentage of the main peak provides a quantitative measure of the sample's purity.

Visualizing the Sourcing and Qualification Workflow

The following diagrams illustrate the key processes involved in sourcing and qualifying this compound for research and development.

Caption: Sourcing and procurement workflow for this compound.

Caption: Quality control and release workflow for this compound.

Conclusion

For researchers and professionals in drug development, ensuring the quality of starting materials like this compound is paramount. This guide provides a foundational understanding of the commercial landscape and the analytical methods used to verify purity. It is always recommended to obtain lot-specific certificates of analysis from suppliers and, when necessary, perform in-house quality control testing to ensure the material meets the requirements of the intended application.

References

An In-depth Technical Guide to the Solubility of Methyl 3-mercaptopropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-mercaptopropionate (B1240610). Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the physicochemical properties of the molecule. Furthermore, it provides detailed experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate accurate data for their specific applications.

Introduction to Methyl 3-mercaptopropionate

This compound (CAS No. 2935-90-2) is a sulfur-containing organic compound with the chemical formula C₄H₈O₂S.[1] It possesses both a methyl ester and a thiol functional group, which dictate its chemical reactivity and physical properties, including its solubility.[1] This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and flavor and fragrance industries.[1] A thorough understanding of its solubility in organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common organic solvents. The presence of the polar ester group and the moderately polar thiol group suggests good solubility in polar organic solvents. Its relatively small alkyl chain means it will also exhibit some solubility in less polar solvents. The predicted solubility is summarized in the table below. It is important to note that these are qualitative predictions, and experimental determination is necessary for precise quantitative values.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol (B129727) | Miscible | The polarity and hydrogen bonding capacity of methanol will readily solvate the ester and thiol groups of this compound. |

| Ethanol | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to high solubility. | |

| Polar Aprotic | Acetone | Miscible | Acetone's polarity is sufficient to dissolve this compound through dipole-dipole interactions with the ester group. |

| Dimethyl Sulfoxide (DMSO) | Miscible | As a strong polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound. | |

| Tetrahydrofuran (THF) | Miscible | THF, a moderately polar ether, should effectively solvate this compound. | |

| Ethyl Acetate | Soluble | Already noted in the literature as a suitable solvent.[2] | |

| Acetonitrile (B52724) | Soluble | The polarity of acetonitrile should allow for good solubility. | |

| Nonpolar | Chloroform | Soluble | Already noted in the literature as a suitable solvent.[2] |

| Dichloromethane (B109758) | Soluble | Similar to chloroform, dichloromethane is a good solvent for moderately polar compounds. | |

| Toluene (B28343) | Sparingly Soluble | The nonpolar aromatic nature of toluene will have limited interaction with the polar functional groups of the solute. | |

| Hexane (B92381) | Sparingly Soluble | As a nonpolar aliphatic solvent, hexane is expected to be a poor solvent for this compound. |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following section details two common methods for quantifying the solubility of a liquid solute like this compound in organic solvents.

General Workflow for Solubility Determination

The fundamental process for determining solubility involves creating a saturated solution at a specific temperature, separating the undissolved solute, and then quantifying the concentration of the solute in the solvent.

Method 1: Gravimetric Determination

This method is straightforward and relies on the accurate weighing of the solute dissolved in a known volume of solvent.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge or syringe filters (0.45 µm)

-

Pipettes

-

Evaporating dish or pre-weighed beaker

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed vial. The presence of a distinct layer of the solute should be visible.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Check for the continued presence of an undissolved solute phase.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand at the constant temperature to let the undissolved solute settle.

-

To separate the saturated solution from the excess solute, either centrifuge the vial and carefully collect the supernatant or filter the solution using a syringe filter compatible with the solvent.

-

-

Quantification:

-

Accurately pipette a known volume (e.g., 5 mL) of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, reweigh the evaporating dish containing the solute residue.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

-

Determine the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (Mass of solute in g / Volume of aliquot in mL) * 100

-

Method 2: Spectroscopic Determination (UV-Vis)

This method is suitable if this compound exhibits a characteristic absorbance at a wavelength where the solvent is transparent. A calibration curve must first be established.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound

-

Selected organic solvents

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of a known concentration of this compound in the chosen solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and perform phase separation as described in the gravimetric method (steps 1-3).

-

Carefully take an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 mL).

-

Conclusion

References

Unveiling the Genesis of a Versatile Molecule: A Technical History of Methyl 3-mercaptopropionate

For Immediate Release

A deep dive into the historical discovery and evolution of synthesis methods for Methyl 3-mercaptopropionate (B1240610), a pivotal compound in modern chemistry and drug development. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the origins and manufacturing of this versatile thioester.

Introduction: The Significance of Methyl 3-mercaptopropionate

This compound (MMP), a clear, colorless liquid with the chemical formula C₄H₈O₂S, is an organosulfur compound that has carved a significant niche in various scientific and industrial domains. Its unique bifunctional nature, possessing both a thiol (-SH) and a methyl ester (-COOCH₃) group, imparts a versatile reactivity that makes it a valuable intermediate in organic synthesis, polymer chemistry, and the pharmaceutical industry. From its role in the synthesis of complex molecules to its application in the development of novel materials, the history of MMP is a story of evolving chemical synthesis and expanding applications.

The Dawn of Mercaptocarboxylic Acids: A Prelude to Discovery

The story of this compound begins with the broader exploration of organosulfur chemistry in the 19th century. A foundational moment in this field was the first synthesis of a mercaptocarboxylic acid, thioglycolic acid (mercaptoacetic acid), by the German chemist Georg Ludwig Carius in 1862.[1][2][3][4] Carius successfully prepared this new class of compound by reacting chloroacetic acid with potassium hydrogen sulfide (B99878).[1][2][3][4] This pioneering work laid the groundwork for the synthesis and investigation of other sulfur-containing carboxylic acids.

Following Carius's discovery, the late 19th and early 20th centuries saw a burgeoning interest in organosulfur compounds.[5][6] Chemists began to explore the synthesis of homologous mercaptocarboxylic acids, including β-mercaptopropionic acid (3-mercaptopropionic acid), the direct precursor to this compound.[7] Early methods for producing 3-mercaptopropionic acid involved the addition of hydrogen sulfide to acrylic acid or the reaction of β-chloropropionic acid with a source of hydrosulfide.

The Emergence of this compound: Key Synthesis Pathways

While the exact date and individual credited with the first synthesis of this compound are not prominently documented in readily available historical records, its preparation would have logically followed the establishment of reliable methods for producing its parent acid, 3-mercaptopropionic acid. The esterification of a carboxylic acid with an alcohol is a fundamental and well-established reaction in organic chemistry.

Two primary pathways have historically been and continue to be the cornerstones of this compound synthesis:

Esterification of 3-Mercaptopropionic Acid

This traditional and straightforward method involves the direct reaction of 3-mercaptopropionic acid with methanol (B129727) in the presence of an acid catalyst, typically concentrated sulfuric acid.

Reaction: HSCH₂CH₂COOH + CH₃OH ⇌ HSCH₂CH₂COOCH₃ + H₂O

This equilibrium reaction is driven to completion by removing the water produced, often through azeotropic distillation.

Michael Addition of Hydrogen Sulfide to Methyl Acrylate (B77674)

A more atom-economical approach involves the Michael addition of hydrogen sulfide to methyl acrylate. This reaction is typically carried out in the presence of a basic catalyst.

Reaction: H₂S + CH₂=CHCOOCH₃ → HSCH₂CH₂COOCH₃

This method has the advantage of starting from readily available and inexpensive materials.

Evolution of Synthesis Methodologies: A Technical Overview

Over the years, the synthesis of this compound has been refined to improve yield, purity, and process efficiency, particularly for industrial-scale production.

Traditional Batch Processes

Early laboratory and industrial syntheses were predominantly batch processes. The esterification of 3-mercaptopropionic acid, for instance, was a common method.

Table 1: Comparison of Traditional Synthesis Methods

| Method | Reactants | Catalyst | Key Parameters | Advantages | Disadvantages |

| Esterification | 3-Mercaptopropionic Acid, Methanol | Concentrated H₂SO₄ | Reflux temperature, Water removal | Straightforward, High conversion with proper water removal | Use of corrosive catalyst, Equilibrium limitations |

| Michael Addition | Methyl Acrylate, Hydrogen Sulfide | Basic catalyst (e.g., amines) | Controlled addition of H₂S, Temperature control | Atom economical, High yield | Handling of toxic H₂S gas, Potential for side reactions |

Modern Industrial Production: Reactive Distillation

A significant advancement in the production of this compound is the use of reactive distillation. This technique combines the chemical reaction and the separation of products in a single unit. For the esterification of 3-mercaptopropionic acid, methanol is fed into the distillation column where it reacts with the acid in the presence of a solid acid catalyst. The water formed during the reaction is continuously removed from the top of the column, driving the equilibrium towards the product, this compound, which is collected from the bottom. This process offers higher efficiency, reduced reaction times, and lower energy consumption compared to traditional batch methods.

Experimental Protocols

Laboratory Synthesis via Esterification of 3-Mercaptopropionic Acid

Objective: To synthesize this compound from 3-mercaptopropionic acid and methanol.

Materials:

-

3-Mercaptopropionic acid (1.0 mol)

-

Methanol (3.0 mol, excess)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 2-5 mol%)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-mercaptopropionic acid, methanol, and toluene.

-

Slowly add the concentrated sulfuric acid with cooling and stirring.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the product by fractional distillation under reduced pressure to obtain pure this compound.

Laboratory Synthesis via Michael Addition

Objective: To synthesize this compound by the addition of hydrogen sulfide to methyl acrylate.

Materials:

-

Methyl acrylate (1.0 mol)

-

Triethylamine (B128534) (catalytic amount)

-

Hydrogen sulfide gas

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

-

Sodium hydroxide (B78521) solution (for scrubbing excess H₂S)

Procedure:

-

Charge the reaction vessel with methyl acrylate and the triethylamine catalyst.

-

Cool the mixture to a low temperature (e.g., 0-5 °C).

-

Slowly bubble hydrogen sulfide gas through the stirred reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.

-

Monitor the reaction progress by techniques such as GC or TLC.

-

Once the reaction is complete, stop the flow of hydrogen sulfide and purge the system with an inert gas (e.g., nitrogen) to remove any residual H₂S.

-

The crude product can be purified by distillation under reduced pressure.

Visualizing the Synthesis Pathways

The two primary synthesis routes for this compound can be visualized as follows:

References

- 1. US3927085A - Process for the production of a mercaptocarboxylic acid - Google Patents [patents.google.com]

- 2. US3860641A - Process for the production of thioglycolic acid, beta-mercaptopropionic acid or salts thereof - Google Patents [patents.google.com]

- 3. Buy Calcium thioglycolate trihydrate | 65208-41-5 [smolecule.com]

- 4. chemcess.com [chemcess.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. atamankimya.com [atamankimya.com]

A Technical Guide to Methyl 3-Mercaptopropionate and a Comparative Analysis of Thiol Compounds for Researchers and Drug Development Professionals

Introduction: Thiols, or mercaptans, are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. Their unique reactivity, driven by the nucleophilicity and acidity of the thiol group, makes them indispensable in a myriad of applications, from organic synthesis and polymer chemistry to biochemistry and drug development. This technical guide provides an in-depth analysis of methyl 3-mercaptopropionate (B1240610), a bifunctional thiol ester, and compares its properties and reactivity with other representative thiol compounds: the simple and volatile ethyl mercaptan, the long-chain and non-volatile 1-dodecanethiol (B93513), and the aromatic thiophenol. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview to aid in the selection of the appropriate thiol for specific applications.

Physicochemical Properties

The physicochemical properties of thiols dictate their behavior in different environments and applications. Key properties of methyl 3-mercaptopropionate and the selected comparative thiols are summarized in Table 1.

| Property | This compound | Ethyl Mercaptan | 1-Dodecanethiol | Thiophenol |

| Chemical Formula | C4H8O2S[1] | C2H6S | C12H26S | C6H6S |

| Molecular Weight ( g/mol ) | 120.17[1] | 62.13 | 202.40 | 110.17 |

| Boiling Point (°C) | 54-55 (at 14 mmHg)[1] | 35 | 266-283 | 169 |

| Melting Point (°C) | Not available | -148 | -7 | -15 |

| Density (g/mL at 20°C) | 1.085 (at 25°C)[1] | 0.839 | 0.845 | 1.077 |

| Water Solubility | Soluble[1] | Slightly soluble | Insoluble | Insoluble |

| pKa | ~10.5 | 10.6 | ~10.5 | 6.6 |

Reactivity of Thiol Compounds

The reactivity of thiols is centered around the sulfhydryl group, which is more acidic and a stronger nucleophile than the hydroxyl group in corresponding alcohols. This enhanced reactivity is due to the larger size and greater polarizability of the sulfur atom.

Acidity and Nucleophilicity: Thiols are generally more acidic than their alcohol counterparts. Thiophenol, with a pKa of 6.6, is significantly more acidic than phenol (B47542) (pKa ~10) due to the stabilization of the thiophenolate anion by the aromatic ring. Aliphatic thiols like ethyl mercaptan and 1-dodecanethiol have pKa values around 10.5, making them less acidic than thiophenol but still more acidic than the corresponding alcohols. The acidity of this compound is comparable to other aliphatic thiols. Upon deprotonation, thiols form highly nucleophilic thiolate anions, which readily participate in a variety of reactions.

Key Reactions and Applications

The diverse reactivity of thiols translates into a wide array of applications in research and industry.

This compound

This compound's bifunctionality (ester and thiol) makes it a versatile building block in organic synthesis.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of the side chain of simvastatin, a widely used cholesterol-lowering drug.[3][4] It is also used in the preparation of isothiazolinones, a class of biocides.[5][6][7]

-

Thiol-ene "Click" Chemistry: This compound is utilized as a reagent in thiol-ene click chemistry for applications such as the modification of oxazolines and the formation of self-assembled monolayers (SAMs).[1]

-

Analytical Chemistry: It is employed in the colorimetric detection of mercury(II) ions in high-salinity solutions using gold nanoparticles.[1]

Ethyl Mercaptan

Ethyl mercaptan is a volatile thiol primarily known for its strong, unpleasant odor.

-

Odorant for Gases: Its most common application is as an odorant for liquefied petroleum gas (LPG) and natural gas to provide a warning of leaks.

-

Chemical Synthesis: It serves as a starting material in the synthesis of various organic compounds.

1-Dodecanethiol

This long-chain alkyl thiol is valued for its ability to form well-ordered self-assembled monolayers on metal surfaces.

-

Nanotechnology: It is extensively used to stabilize and functionalize gold nanoparticles.[8][9][10][11]

-

Polymer Chemistry: It acts as a chain transfer agent in free-radical polymerization to control the molecular weight of polymers like poly(methyl methacrylate).[8][12]

-

Surface Chemistry: It forms self-assembled monolayers on metal surfaces, which can be used to modify surface properties for applications in electronics and sensors.

Thiophenol

The simplest aromatic thiol, thiophenol, is a versatile reagent in organic synthesis.

-

Synthesis of Sulfur-Containing Compounds: It is a precursor for the synthesis of thioethers, disulfides, and other organosulfur compounds.

-